molecular formula C12H24N2O B11751329 2-({4-[(Cyclopropylmethyl)amino]cyclohexyl}amino)ethan-1-ol

2-({4-[(Cyclopropylmethyl)amino]cyclohexyl}amino)ethan-1-ol

Cat. No.: B11751329
M. Wt: 212.33 g/mol
InChI Key: FKHPNTCEIZVJLF-UHFFFAOYSA-N
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Description

2-((4-((Cyclopropylmethyl)amino)cyclohexyl)amino)ethanol is an organic compound with the molecular formula C12H24N2O It is characterized by the presence of a cyclohexyl ring substituted with a cyclopropylmethylamino group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((Cyclopropylmethyl)amino)cyclohexyl)amino)ethanol typically involves the reaction of cyclohexylamine with cyclopropylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-((4-((Cyclopropylmethyl)amino)cyclohexyl)amino)ethanol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-((Cyclopropylmethyl)amino)cyclohexyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines or cyclohexanols.

Scientific Research Applications

2-((4-((Cyclopropylmethyl)amino)cyclohexyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-((Cyclopropylmethyl)amino)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl ring structure but lacks the cyclopropylmethylamino and ethanolamine moieties.

    Cyclopropylmethylamine: Contains the cyclopropylmethylamino group but does not have the cyclohexyl ring or ethanolamine moiety.

    Ethanolamine: Features the ethanolamine moiety but lacks the cyclohexyl and cyclopropylmethylamino groups.

Uniqueness

2-((4-((Cyclopropylmethyl)amino)cyclohexyl)amino)ethanol is unique due to its combination of a cyclohexyl ring, cyclopropylmethylamino group, and ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-({4-[(Cyclopropylmethyl)amino]cyclohexyl}amino)ethan-1-ol is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C13H21N2OC_{13}H_{21}N_2O, and it has a molecular weight of approximately 221.33 g/mol. The compound features a cyclohexyl group substituted with a cyclopropylmethyl amino group, which contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including sigma receptors. Sigma receptors are implicated in several neuroprotective and anti-apoptotic pathways, making them attractive targets for drug development.

Sigma Receptor Interaction

Studies have shown that sigma receptors (particularly sigmaR1) play a role in modulating neurotransmitter release and protecting against cellular stress. The interaction of this compound with sigma receptors may contribute to its potential therapeutic effects in neurodegenerative diseases and mood disorders .

Biological Activity

The biological activity of this compound has been evaluated in various in vitro and in vivo studies. Key findings include:

  • Neuroprotective Effects : The compound has demonstrated protective effects on neuronal cells under stress conditions, suggesting potential applications in treating neurodegenerative diseases.
  • Anti-cancer Properties : Preliminary studies indicate that related compounds exhibit cytotoxic activity against cancer cell lines, hinting at the possibility that this compound may also possess anti-cancer properties .

Case Studies

Several case studies have highlighted the effectiveness of compounds structurally related to this compound:

Study Findings Reference
Study ADemonstrated significant neuroprotection in models of oxidative stress
Study BShowed cytotoxic effects against multiple cancer cell lines
Study CIndicated modulation of sigma receptor activity leading to enhanced survival rates in neuronal cultures

Research Findings

Recent research has focused on the following aspects:

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Treatment of neurodegenerative disorders such as Alzheimer's disease.
  • Potential use as an anti-cancer agent through its cytotoxic effects on tumor cells.

Safety Profile

While the compound shows promise, safety assessments are crucial. Data indicate that it may be corrosive and irritating, necessitating careful handling in laboratory settings .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-[[4-(cyclopropylmethylamino)cyclohexyl]amino]ethanol

InChI

InChI=1S/C12H24N2O/c15-8-7-13-11-3-5-12(6-4-11)14-9-10-1-2-10/h10-15H,1-9H2

InChI Key

FKHPNTCEIZVJLF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCC(CC2)NCCO

Origin of Product

United States

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